Methyl 4-{[(2-nitrophenyl)sulfanyl]amino}benzoate is an organic compound characterized by its unique structure and potential applications in medicinal chemistry. It is classified under the category of benzoate derivatives, specifically featuring a nitrophenyl sulfanyl group attached to a methyl benzoate backbone. This compound has garnered interest due to its biological activity and the complexity of its synthesis.
The compound can be synthesized from readily available starting materials, primarily involving aromatic amines and nitro compounds. It is important to note that detailed industrial production methods are not extensively documented, suggesting that most research focuses on laboratory-scale synthesis and applications.
Methyl 4-{[(2-nitrophenyl)sulfanyl]amino}benzoate falls under the classification of:
The synthesis of methyl 4-{[(2-nitrophenyl)sulfanyl]amino}benzoate typically involves several steps:
Methyl 4-{[(2-nitrophenyl)sulfanyl]amino}benzoate has a complex molecular structure that can be represented by its molecular formula .
COC(=O)C1=CC(=CC=C1)NSC2=CC=CC=C2[N+](=O)[O-]
AEDCWMBLPIGNSV-UHFFFAOYSA-N
The structure features a methyl ester functional group, an aromatic amine, and a nitro-substituted phenyl ring connected via a sulfur atom.
Methyl 4-{[(2-nitrophenyl)sulfanyl]amino}benzoate can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the electron-withdrawing nature of the nitro group and the electron-donating characteristics of the amino group.
The mechanism of action for methyl 4-{[(2-nitrophenyl)sulfanyl]amino}benzoate involves interactions at the molecular level, particularly:
Methyl 4-{[(2-nitrophenyl)sulfanyl]amino}benzoate has several potential applications in scientific research:
CAS No.: 24622-61-5
CAS No.: 142434-22-8
CAS No.: 16606-62-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5